molecular formula C12H13BrO2 B14426540 (5-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone CAS No. 81865-36-3

(5-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone

Cat. No.: B14426540
CAS No.: 81865-36-3
M. Wt: 269.13 g/mol
InChI Key: MCHBJMVPKWLQQT-UHFFFAOYSA-N
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Description

(5-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone is an organic compound characterized by a bromine atom, a hydroxyl group, and a cyclopentyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclopentylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenol derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, ketones, aldehydes, and phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, (5-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds and materials.

Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding studies.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Industrially, the compound is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique reactivity and functional groups .

Mechanism of Action

The mechanism of action of (5-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The cyclopentyl group may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

  • (5-Bromo-2-chlorophenyl)(cyclopentyl)methanone
  • (5-Bromo-2-hydroxyacetophenone)
  • (5-Bromo-2-methyl-2-pentene)

Comparison: Compared to similar compounds, (5-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, along with a cyclopentyl group.

Properties

CAS No.

81865-36-3

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

(5-bromo-2-hydroxyphenyl)-cyclopentylmethanone

InChI

InChI=1S/C12H13BrO2/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8,14H,1-4H2

InChI Key

MCHBJMVPKWLQQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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